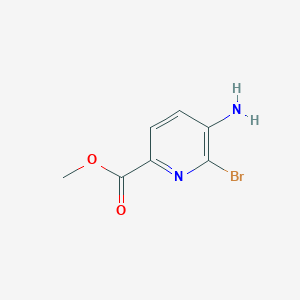
Methyl 5-amino-6-bromopicolinate
Vue d'ensemble
Description
Methyl 5-amino-6-bromopicolinate is an organic compound with the chemical formula C7H7BrN2O2. It is a white solid that is stable at room temperature and can dissolve in certain organic solvents such as ethanol and dimethylformamide . This compound is used in various organic synthesis reactions, particularly in the synthesis of carboxylic acid derivatives and esters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-amino-6-bromopicolinate can be synthesized through the reaction of 5-amino-6-bromopyridine with methyl formate. The reaction conditions can be adjusted based on the specific experimental setup, but typically involve heating the reactants in an appropriate solvent for a certain period .
Industrial Production Methods
In an industrial setting, the synthesis of this compound often involves the use of hydrogen bromide and hydrogen peroxide in water at room temperature. For example, 2.0 ml of a 32% hydrogen peroxide solution is added to methyl 5-aminopyridine-2-carboxylate and 30 ml of 48% hydrobromic acid. The reaction mixture is stirred at room temperature for two hours, followed by the addition of more hydrogen peroxide and further stirring for an hour. The mixture is then neutralized with concentrated ammonia solution, extracted with ethyl acetate, and purified by chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-amino-6-bromopicolinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, hydrogen peroxide, and various organic solvents such as ethyl acetate and cyclohexane. Reaction conditions often involve room temperature or slightly elevated temperatures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
Methyl 5-amino-6-bromopicolinate has several scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism by which Methyl 5-amino-6-bromopicolinate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and amino group in the compound allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Methyl 5-amino-6-bromopicolinate include:
- Methyl 6-amino-5-bromopicolinate
- Methyl 5-amino-6-bromo-2-pyridinecarboxylate
- Methyl 5-amino-6-bromopyridine-2-carboxylate .
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various scientific research applications .
Propriétés
IUPAC Name |
methyl 5-amino-6-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRNYEXDPHWQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2561733.png)
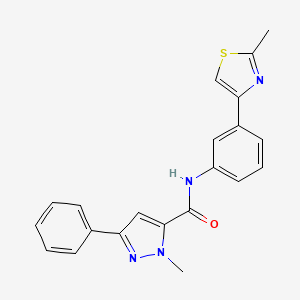
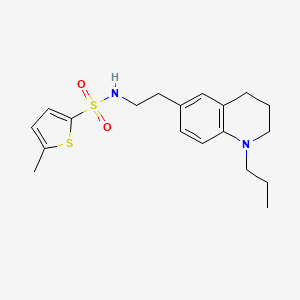
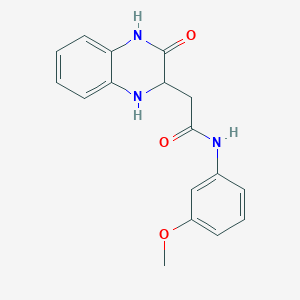
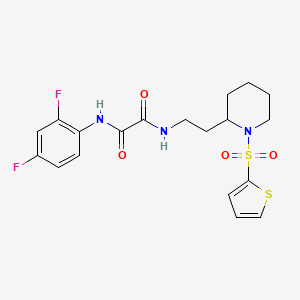
![(Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2561741.png)
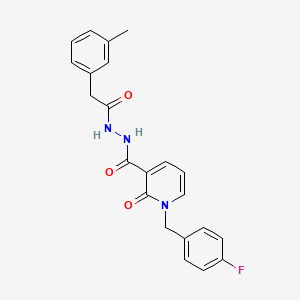
![2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2561745.png)
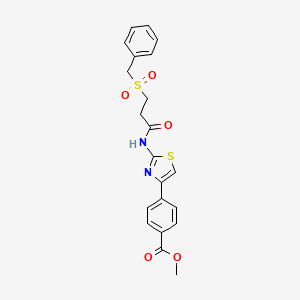
![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)
![Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2561750.png)
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B2561752.png)

